An In-depth Technical Guide to N3-PEG4-amido-Lys(Fmoc)-acid: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to N3-PEG4-amido-Lys(Fmoc)-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-PEG4-amido-Lys(Fmoc)-acid is a versatile, heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique structure, incorporating a terminal azide, a polyethylene (B3416737) glycol (PEG) spacer, a lysine (B10760008) core, a fluorenylmethyloxycarbonyl (Fmoc) protected amine, and a carboxylic acid, provides a powerful tool for the precise chemical modification of biomolecules. This guide details the structure, physicochemical properties, and key applications of N3-PEG4-amido-Lys(Fmoc)-acid, with a particular focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its use in bioconjugation are provided, alongside a visual representation of the ADC synthesis workflow.
Core Structure and Functional Components
N3-PEG4-amido-Lys(Fmoc)-acid is a meticulously designed molecule with distinct functional domains that enable sequential and orthogonal conjugation strategies.
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Azide Group (N3): This terminal functional group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are highly efficient, specific, and biocompatible, making them ideal for attaching the linker to alkyne-modified molecules.
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PEG4 Spacer: The tetraethylene glycol spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] The hydrophilic nature of the PEG chain can help to mitigate aggregation often associated with hydrophobic drug payloads.
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Lysine Core: This amino acid provides a foundational scaffold for the linker, presenting two distinct amine groups for functionalization.
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Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the alpha-amine of the lysine. This allows for selective deprotection under mild basic conditions to reveal a primary amine for further conjugation.
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Carboxylic Acid: The terminal carboxylic acid provides a reactive handle for conjugation to primary amines on biomolecules, such as the lysine residues on an antibody, through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) activators.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of N3-PEG4-amido-Lys(Fmoc)-acid is crucial for its effective handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C32H43N5O9 | [2][3] |
| Molecular Weight | 641.71 g/mol | [2][3] |
| Appearance | Colorless oil | [4] |
| Purity | ≥95% - 98% | [5][6] |
| Solubility | Soluble in DMSO, DCM, DMF, THF, Acetonitrile | [4][6] |
| Storage Conditions | Store at -20°C. It is recommended to let the product come to room temperature before opening and to limit exposure to moisture. | [6][7] |
Key Applications in Drug Development
The primary application of N3-PEG4-amido-Lys(Fmoc)-acid is in the construction of complex biomolecules, most notably in the field of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
N3-PEG4-amido-Lys(Fmoc)-acid is a cleavable 4-unit PEG ADC linker used in the synthesis of ADCs.[2][8] ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. This linker plays a crucial role in connecting the antibody to the drug. The general workflow for synthesizing an ADC using this linker is depicted below.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using N3-PEG4-amido-Lys(Fmoc)-acid.
Experimental Protocols
The following are generalized protocols for the key reactions involving N3-PEG4-amido-Lys(Fmoc)-acid. Optimization may be required for specific applications.
Protocol 1: Fmoc-Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.
Materials:
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Fmoc-protected PEGylated amino acid
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20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
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DMF for washing
Procedure:
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Dissolve the Fmoc-protected compound in a minimal amount of DMF.
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Add the 20% piperidine in DMF solution to the reaction mixture.
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Stir the reaction at room temperature for 30 minutes.
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Monitor the reaction progress by TLC or LC-MS to confirm the removal of the Fmoc group.
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Upon completion, the deprotected compound can be isolated or used directly in the next step after appropriate workup to remove piperidine adducts.
Protocol 2: Carboxylic Acid Activation and Amide Bond Formation
This protocol details the conjugation of the linker's carboxylic acid to a primary amine-containing molecule (e.g., an antibody).
Materials:
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N3-PEG4-amido-Lys(Fmoc)-acid
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
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Reaction buffer (e.g., MES buffer, pH 6.0)
Procedure:
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Dissolve N3-PEG4-amido-Lys(Fmoc)-acid, NHS (or sulfo-NHS), and EDC in the reaction buffer. The molar ratio should be optimized, but a starting point is 1:1.2:1.2 (linker:NHS:EDC).
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Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Add the activated linker solution to the antibody solution. A molar excess of the linker to the antibody is typically used (e.g., 10-20 fold molar excess).
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
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Purify the azide-modified antibody from excess linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate the azide-functionalized molecule with an alkyne-containing payload.[9]
Materials:
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Azide-functionalized molecule (e.g., azide-modified antibody)
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Alkyne-modified payload
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Copper(II) sulfate (B86663) (CuSO4)
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Reducing agent (e.g., sodium ascorbate)
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Copper-chelating ligand (e.g., THPTA or TBTA)
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Reaction buffer (e.g., PBS)
Procedure:
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Prepare stock solutions of CuSO4, the ligand, sodium ascorbate (B8700270), and the alkyne-payload (often in a solvent like DMSO).
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In a reaction vessel, combine the azide-functionalized molecule with the alkyne-payload (typically a 3-5 fold molar excess of the payload).
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In a separate tube, pre-mix the CuSO4 and the ligand (a 1:2 to 1:5 molar ratio is common) and add this to the reaction mixture.
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Initiate the reaction by adding the sodium ascorbate solution.
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Incubate the reaction at room temperature for 1-4 hours, protected from light.
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Purify the final conjugate using an appropriate chromatography method (e.g., SEC, HIC) to remove unreacted payload, catalyst, and other reagents.
Conclusion
N3-PEG4-amido-Lys(Fmoc)-acid is a high-value chemical tool for researchers in drug development and biotechnology. Its well-defined structure with orthogonal reactive groups allows for the controlled and efficient synthesis of complex bioconjugates. The inclusion of a PEG spacer offers significant advantages in terms of solubility and in vivo stability of the final product. The provided protocols and workflow diagram serve as a comprehensive guide for the successful implementation of this linker in the generation of next-generation therapeutics, particularly in the promising field of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. N3-PEG4-amido-Lys(Fmoc)-acid Datasheet DC Chemicals [dcchemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Azido-PEG4-amido-Lys(Fmoc)-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. N3-PEG4-amido-Lys(Fmoc)-acid - Creative Biolabs [creative-biolabs.com]
- 6. N-Fmoc-N'-(azido-PEG4)-L-Lysine | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
